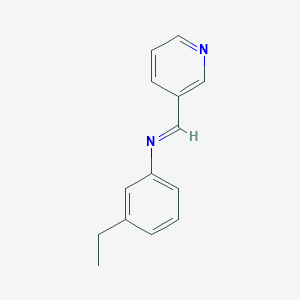

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine

Description

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a 3-ethylphenyl and a 3-pyridinyl group

Properties

CAS No. |

400058-82-4 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N-(3-ethylphenyl)-1-pyridin-3-ylmethanimine |

InChI |

InChI=1S/C14H14N2/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13/h3-11H,2H2,1H3 |

InChI Key |

HCACSFJRAPZFCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)N=CC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine typically involves the condensation of 3-ethylbenzaldehyde with 3-aminopyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form the corresponding nitrile.

Reduction: The imine can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: The major product is the corresponding nitrile.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in coordination chemistry.

Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

- (Z)-N-(3-Methylphenyl)-1-(3-pyridinyl)methanimine

- (Z)-N-(3-Propylphenyl)-1-(3-pyridinyl)methanimine

- (Z)-N-(3-Isopropylphenyl)-1-(3-pyridinyl)methanimine

Uniqueness

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine is unique due to the presence of the 3-ethyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets

Biological Activity

(Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory effects, potential antiviral properties, and cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

The compound features a methanimine functional group attached to a 3-ethylphenyl group and a pyridine moiety, which contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of 214.26 g/mol.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments conducted on RAW264.7 macrophages demonstrated that the compound significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

Experimental Findings:

- Concentration : At a concentration of 6.0 μM, the compound exhibited an inhibition rate of NO production at 52.19 ± 0.37%, compared to 68.32 ± 2.69% for the reference standard, Pyrrolidine dithiocarbamate (PDTC) .

- Toxicity : The compound showed no significant toxicity at the tested concentration, indicating its potential as a safe anti-inflammatory agent.

Antiviral Activity

The compound's structural similarities to other methanimine derivatives suggest potential antiviral activity. For instance, related compounds have demonstrated inhibitory effects against viruses such as MERS-CoV.

Comparative Analysis:

| Compound | IC50 (μM) | CC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| 1a (related derivative) | 0.73 ± 0.66 | >100 |

| 1d (related derivative) | 2.7 ± 0.19 | >100 |

The IC50 values indicate the concentration required to inhibit viral activity by 50%. Further studies are necessary to evaluate the specific inhibitory concentration for this compound against viral pathogens .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed using various cancer cell lines, including MCF-7 breast cancer cells.

Results:

- Cytotoxicity : Initial findings suggest that the compound may exhibit selective cytotoxicity against certain cancer cell lines while maintaining low toxicity in normal cells.

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis or inhibit cell proliferation through mechanisms similar to other imine derivatives known for their anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-N-(3-Ethylphenyl)-1-(3-pyridinyl)methanimine, and what methodological considerations ensure stereochemical purity?

- Answer : The compound is a Schiff base, synthesized via condensation of an aldehyde (e.g., 3-pyridinecarboxaldehyde) with an amine (e.g., 3-ethylaniline). A reflux method using glacial acetic acid as a catalyst in methanol (16–24 hours) is typical . To ensure stereochemical purity (Z-isomer), monitor reaction progress via TLC and confirm geometry using NOESY NMR or X-ray crystallography . Control reaction pH (4–6) to minimize side products like enamine tautomers.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Employ a multi-technique approach:

- FT-IR : Confirm imine bond formation (C=N stretch ~1600–1650 cm⁻¹) .

- NMR : ¹H/¹³C NMR to assign aromatic protons and confirm Z-configuration via coupling constants .

- UV-Vis : λmax ~255 nm (π→π* transitions in conjugated system) .

- XRD : Single-crystal analysis for absolute configuration and bond angles .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-311+G(d,p) basis set .

Q. What are the critical stability parameters for storing this compound?

- Answer : Store as a crystalline solid at -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the imine bond. Stability ≥5 years if protected from light and moisture . Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life under stress conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) in characterizing this compound be resolved?

- Answer : Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent effects. Methodological steps:

- Repeat experiments in deuterated solvents (DMSO-d6 vs. CDCl₃) to assess solvent-induced shifts .

- Perform variable-temperature NMR to detect tautomeric interconversions.

- Compare experimental XRD data with computational models (Mercury 4.3) to validate static vs. dynamic structures .

Q. What experimental designs are optimal for evaluating the antimicrobial activity of this Schiff base?

- Answer : Follow a tiered approach:

- In vitro screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and assess MIC/MBC values .

- Mechanistic studies : Conduct time-kill assays and SEM imaging to observe membrane disruption.

- Resistance profiling : Serial passage assays over 20 generations to monitor resistance development .

Q. How can researchers model the environmental fate and ecotoxicological risks of this compound?

- Physicochemical profiling : Measure logP (octanol-water), hydrolysis half-life (pH 7–9), and photodegradation rates.

- Biotic studies : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) for EC50 determination.

- Computational tools : EPI Suite to predict biodegradability and ECOSAR for ecological risk quotients.

Q. What strategies address low yields in large-scale synthesis of the Z-isomer?

- Answer : Optimize via DoE (Design of Experiments):

- Factors : Catalyst loading (0.5–2 mol% AcOH), temperature (60–100°C), and solvent polarity (MeOH vs. EtOH).

- Response surface methodology : Maximize yield while minimizing byproducts (e.g., E-isomer).

- Workup : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization (MeOH/water) for purification .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous Schiff bases .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity assays and institutional biosafety protocols .

- Conflict Resolution : Publish contradictory findings with transparent methodology to foster reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.